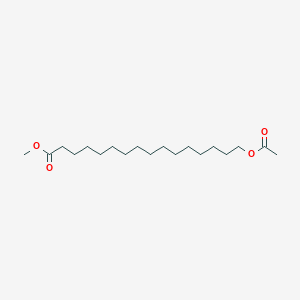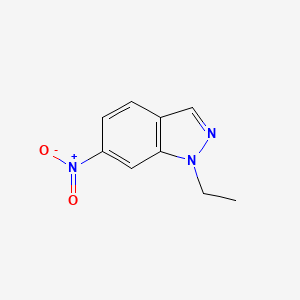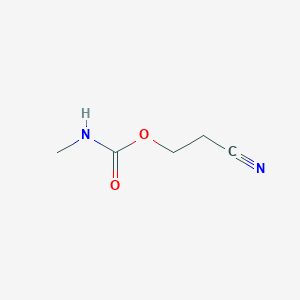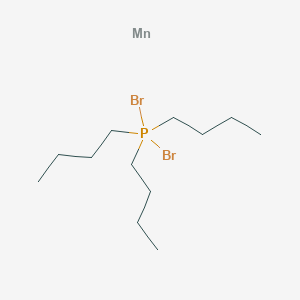
Dibromo(tributyl)-lambda5-phosphane;manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(tributyl)-lambda5-phosphane;manganese is an organophosphorus compound that features a manganese center coordinated to a dibromo(tributyl)-lambda5-phosphane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(tributyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(tributyl)-lambda5-phosphane under controlled conditions. One common method involves the use of manganese halides and dibromo(tributyl)-lambda5-phosphane in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo(tributyl)-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the dibromo(tributyl)-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction can produce lower oxidation state manganese complexes. Substitution reactions result in new manganese complexes with different ligands .
Applications De Recherche Scientifique
Dibromo(tributyl)-lambda5-phosphane;manganese has several scientific research applications:
Mécanisme D'action
The mechanism by which dibromo(tributyl)-lambda5-phosphane;manganese exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibromoalkanes: These compounds share the dibromo functional group but differ in their overall structure and reactivity.
Tertiary Phosphines: These compounds contain phosphorus atoms bonded to three organic groups and are used in similar catalytic applications.
Tributyltin Compounds: These compounds contain tin instead of manganese and have different chemical properties and applications.
Uniqueness
Dibromo(tributyl)-lambda5-phosphane;manganese is unique due to the presence of both manganese and the dibromo(tributyl)-lambda5-phosphane ligand, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specific catalytic and material science applications .
Propriétés
Numéro CAS |
72910-38-4 |
|---|---|
Formule moléculaire |
C12H27Br2MnP |
Poids moléculaire |
417.06 g/mol |
Nom IUPAC |
dibromo(tributyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C12H27Br2P.Mn/c1-4-7-10-15(13,14,11-8-5-2)12-9-6-3;/h4-12H2,1-3H3; |
Clé InChI |
HVEOLBQJHZMEBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)(CCCC)(Br)Br.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
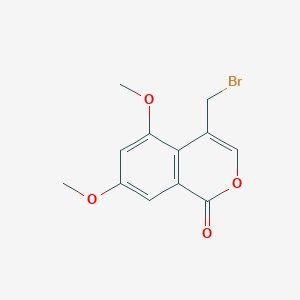
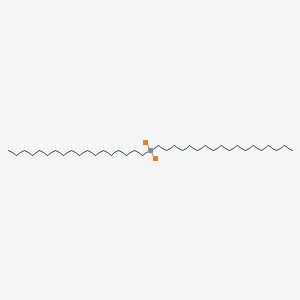
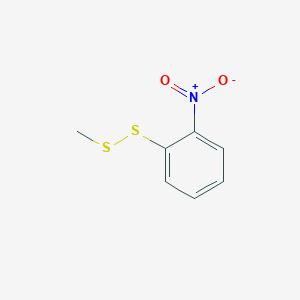
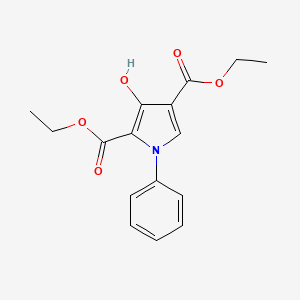
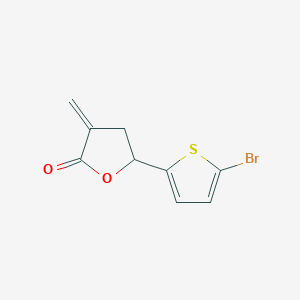

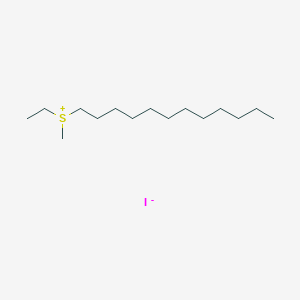
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
